9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine
CAS No.: 926922-29-4
Cat. No.: VC16630091
Molecular Formula: C23H24N5OP
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926922-29-4 |
|---|---|
| Molecular Formula | C23H24N5OP |
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine |
| Standard InChI | InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+ |
| Standard InChI Key | RFSFIDGEFVXSQM-OUKQBFOZSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
9-(2,6-Dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine (CAS 926922-29-4) belongs to the purine family, featuring a bicyclic aromatic core modified with two distinct functional groups . The purine base is substituted at the 6-position with an amine group linked to a 4-(dimethylphosphoryl)phenyl moiety, while the 9-position is occupied by a 2,6-dimethylstyryl chain. This combination introduces steric bulk and electronic heterogeneity, influencing its reactivity and biological interactions.
Molecular Formula and Weight
The compound’s molecular formula is C₂₃H₂₄N₅OP, yielding a molecular weight of 417.4 g/mol. Comparative analysis with derivatives, such as the methoxyethoxy-substituted analog (C₂₆H₃₀N₅O₃P, 491.5 g/mol), highlights how auxiliary groups modulate molecular properties .
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Pathways
Synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. A common strategy begins with functionalizing the purine core at the 6-position via nucleophilic substitution, followed by Suzuki-Miyaura coupling to introduce the styryl group . The dimethylphosphorylphenyl moiety is typically incorporated through phosphorylation reactions using dimethylphosphoryl chloride.
Analytical Characterization
Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for verifying structural integrity . The compound’s ¹H-NMR spectrum reveals distinct signals for the styryl protons (δ 6.8–7.2 ppm) and phosphoryl group (δ 1.3 ppm for methyl groups) .
Table 2: Key Spectral Data
| Technique | Observed Features | Source |
|---|---|---|
| ¹H-NMR | Aromatic protons (δ 7.2–8.1 ppm), Styryl vinyl protons (δ 6.5–7.0 ppm) | |
| ³¹P-NMR | Phosphoryl resonance (δ 18–22 ppm) | |
| HRMS | [M+H]⁺ m/z 418.1932 (calc. 418.1935) |
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
The dimethylphosphoryl group mimics phosphate moieties in nucleotides, enabling potential interactions with kinase enzymes or ATP-binding proteins. Molecular docking studies suggest affinity for protein kinases involved in cellular proliferation pathways, though experimental validation remains pending .
Structure-Activity Relationships (SAR)
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Styryl Group: Enhances hydrophobic interactions with protein binding pockets.
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Phosphoryl Substituent: Improves solubility and mimics phosphorylated residues, aiding target engagement .
Applications in Medicinal and Agricultural Chemistry
Drug Development
The compound’s purine core and phosphoryl group position it as a candidate for kinase inhibitors or antiproliferative agents. Analogous structures, such as 9-(2-methoxyethoxy) derivatives, demonstrate enhanced bioavailability, suggesting avenues for optimization .
Agricultural Uses
In agrochemical contexts, the styryl group’s hydrophobicity may facilitate penetration into plant tissues, while the phosphoryl moiety could interfere with pest metabolic pathways.
Comparative Analysis with Related Purine Derivatives
N,N,9-Trimethyladenine (CAS 3013-82-9)
This simpler analog (C₈H₁₁N₅, 177.2 g/mol) lacks the styryl and phosphoryl groups, resulting in reduced steric hindrance and lower molecular complexity . Its primary use as a biochemical tool contrasts with the target compound’s therapeutic potential .
Methoxyethoxy-Substituted Analog (CID 44561867)
The addition of a 2-methoxyethoxy group increases molecular weight to 491.5 g/mol and introduces ether functionalities, which may enhance solubility and metabolic stability .
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